molecular formula C19H24N2OS B2487106 1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea CAS No. 2034600-71-8

1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Cat. No.: B2487106
CAS No.: 2034600-71-8
M. Wt: 328.47
InChI Key: VFFGDKHIWCCJNE-UHFFFAOYSA-N
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Description

1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic organic compound that features a urea moiety linked to a phenethyl group and a thiophene-substituted cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves the reaction of a phenethyl isocyanate with a thiophene-substituted cyclopentylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:

    Preparation of Phenethyl Isocyanate: Phenethylamine is reacted with phosgene or a phosgene substitute to form phenethyl isocyanate.

    Formation of the Urea Derivative: The phenethyl isocyanate is then reacted with 1-(thiophen-3-yl)cyclopentylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the phenethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring may play a crucial role in binding to these targets, while the urea moiety could facilitate interactions with hydrogen-bonding sites.

Comparison with Similar Compounds

Similar Compounds

    1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea: Similar structure but with an ethyl linker instead of a cyclopentyl group.

    1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea: Similar structure but with a phenyl group instead of a phenethyl group.

Uniqueness

1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is unique due to the presence of both a phenethyl group and a thiophene-substituted cyclopentyl group. This combination of structural features may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c22-18(20-12-8-16-6-2-1-3-7-16)21-15-19(10-4-5-11-19)17-9-13-23-14-17/h1-3,6-7,9,13-14H,4-5,8,10-12,15H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFGDKHIWCCJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NCCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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